molecular formula C19H18N2O3 B284531 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide

Cat. No.: B284531
M. Wt: 322.4 g/mol
InChI Key: QCVDPSLSQWVFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in suppressing the immune system. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response.

Mechanism of Action

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide works by inhibiting the enzyme this compound. This compound is overexpressed in many types of cancer and is known to suppress the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting this compound, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors, including this compound, have been extensively studied in preclinical models. These inhibitors have been shown to increase the levels of tryptophan and kynurenine in the tumor microenvironment, indicating that this compound inhibition is occurring. Additionally, this compound inhibitors have been shown to enhance the infiltration of T cells into the tumor microenvironment and increase the production of cytokines, such as interferon-gamma, which are critical for anti-tumor immunity.

Advantages and Limitations for Lab Experiments

The use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound, in lab experiments has several advantages. These inhibitors are highly specific for this compound and have been optimized for research purposes, allowing for accurate and reproducible results. Additionally, this compound inhibitors have been extensively studied in preclinical models and have demonstrated promising results in clinical trials. However, there are also limitations to using this compound inhibitors in lab experiments. These inhibitors are not suitable for all types of cancer and may have varying efficacy depending on the tumor microenvironment. Additionally, the optimal dosing and administration of this compound inhibitors are still being studied.

Future Directions

There are several future directions for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound. One area of research is the development of combination therapies that include this compound inhibitors and other cancer therapies, such as immune checkpoint inhibitors. Additionally, researchers are studying the use of this compound inhibitors in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response. Finally, researchers are also studying the use of this compound inhibitors in other diseases, such as autoimmune disorders, where this compound plays a role in immune suppression.

Synthesis Methods

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylbenzaldehyde with 2,3-dioxoindoline-1-acetic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for research purposes.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including this compound, have been extensively studied for their potential use in cancer immunotherapy. This compound plays a critical role in suppressing the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting this compound, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response. This compound inhibitors have been shown to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation, and have also demonstrated promising results in clinical trials as a standalone therapy.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-12(2)13-7-3-5-9-15(13)20-17(22)11-21-16-10-6-4-8-14(16)18(23)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

QCVDPSLSQWVFEK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.